molecular formula C₁₆H₂₂N₂O₁₀ B1139660 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate CAS No. 132152-77-3

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

Cat. No. B1139660
CAS RN: 132152-77-3
M. Wt: 402.35
InChI Key:
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Description

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (2-ADA-DGL-1,5-LTA4) is a novel compound that has recently been studied for its potential applications in the field of biochemistry and physiology. This compound is a derivative of the naturally occurring sugar, D-gluconic acid, and has been found to have unique properties that make it an attractive research tool for scientists.

Scientific Research Applications

Inhibition Activity on Enzymes

  • Inhibitory Activity on Enzymes : This compound has been studied for its inhibitory activity against enzymes such as 2-acetamido-2-deoxy-β-D-glucosidase. Research by Pokorný, Zissis, Fletcher, and Pravdic (1974) found that derivatives of this compound exhibit varying degrees of inhibitory power, with some showing significant activity Pokorný, Zissis, Fletcher, & Pravdic, 1974.

Synthesis and Chemical Properties

  • Synthesis and Rearrangements : Research on the synthesis of this compound and its derivatives, including various lactone forms, has been conducted by Pravdic et al. (1974). They explored different methods of synthesis and the resulting chemical properties Pravdic, Zissis, Pokorný, & Fletcher, 1974.

Potential as Enzyme Inhibitors

  • Potential Inhibitors of β-N-Acetylglucosaminidases : A study by Beer, Maloisel, Rast, and Vasella (1990) focused on derivatives of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as potential inhibitors for specific enzymes like β-N-acetylglucosaminidases Beer, Maloisel, Rast, & Vasella, 1990.

Oxidation and Derivative Formation

  • Oxidation Studies : The oxidation of this compound and the formation of various derivatives have been studied, providing insights into its chemical behavior and potential applications. Pravdic and Fletcher (1971) investigated the oxidation of partially substituted derivatives Pravdic & Fletcher, 1971.

Biochemical Research

  • Biochemical Synthesis and Inhibition : Liessem, Giannis, Sandhoff, and Nieger (1993) explored the synthesis of related compounds and their role as competitive inhibitors in biochemical processes Liessem, Giannis, Sandhoff, & Nieger, 1993.

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB) . These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting the metabolism of glycoproteins and glycolipids .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of hOGA, which is involved in the removal of O-GlcNAc modifications from proteins . This inhibition can lead to changes in gene expression and cellular metabolism, as O-GlcNAcylation is a key regulatory mechanism in cells. Additionally, the compound’s inhibition of hexosaminidases can impact the degradation of glycosaminoglycans and glycoproteins, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of hOGA and hexosaminidases . The compound acts as a competitive inhibitor, mimicking the natural substrates of these enzymes and preventing their normal catalytic activity. This inhibition can lead to the accumulation of O-GlcNAc-modified proteins and altered cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in glycoprotein metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hOGA and hexosaminidases without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycoprotein and glycolipid metabolism . The compound interacts with enzymes such as hOGA and hexosaminidases, affecting the hydrolysis of glycosidic bonds and the turnover of glycoproteins and glycolipids . This interaction can lead to changes in metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on target enzymes . The compound’s distribution within tissues can also influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with hOGA and hexosaminidases . The compound’s activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . This localization is crucial for its role in regulating glycoprotein and glycolipid metabolism .

properties

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZTSIWBRXCQW-HFOXSZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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